molecular formula C26H24N6O3 B380271 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361481-25-6

7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B380271
CAS No.: 361481-25-6
M. Wt: 468.5g/mol
InChI Key: QVPNKVGQVVPEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The TP heterocycle is structurally similar to the purine ring . This similarity has led to studies investigating TP derivatives as possible isosteric replacements for purines .

Scientific Research Applications

CNS Acting Drug Development

Compounds featuring heterocyclic structures, including triazolo[1,5-a]pyrimidine, are explored for their CNS activity. Heterocycles that contain nitrogen, such as triazoles and pyrimidines, form a significant class of organic compounds with a wide range of CNS effects, from depression to euphoria and convulsion. The exploration of such compounds aids in the synthesis of novel CNS acting drugs, potentially with fewer adverse effects like addiction and dependence commonly associated with traditional CNS drugs (S. Saganuwan, 2017).

Antibacterial Activities

The antibacterial activities of heterocyclic compounds, particularly those containing 1,2,4-triazole, are significant in addressing the rise of antibiotic-resistant strains of bacteria such as Staphylococcus aureus. Triazole and triazolo[1,5-a]pyrimidine hybrids have demonstrated potent inhibitory actions against critical bacterial targets like DNA gyrase and topoisomerase IV. Their dual or multiple mechanisms of action offer a promising route for developing novel antibacterial agents (Jie Li & Junwei Zhang, 2021).

Study of Heterocyclic Compounds

Research into heterocyclic compounds, including pyrimidine derivatives, is vast and encompasses their use in creating optical sensors and investigating their biological and medicinal applications. The structural versatility of these compounds allows for extensive functionalization, making them suitable for a variety of scientific applications. They are particularly noted for their ability to form coordination and hydrogen bonds, which can be leveraged in sensing technologies and as probes in biological studies (Gitanjali Jindal & N. Kaur, 2021).

Properties

IUPAC Name

7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-17-23(25(33)31-22-10-6-7-13-27-22)24(32-26(30-17)28-16-29-32)19-11-12-20(21(14-19)34-2)35-15-18-8-4-3-5-9-18/h3-14,16,24H,15H2,1-2H3,(H,27,31,33)(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPNKVGQVVPEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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